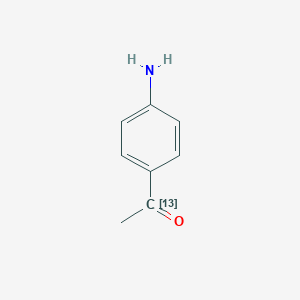

4-Aminoacétophénone-13C

Vue d'ensemble

Description

4-Aminoacetophenone-13C is a stable isotope-labeled compound, where the carbon-13 isotope is incorporated into the acetophenone structure. This compound is primarily used in scientific research for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions due to its unique isotopic labeling.

Applications De Recherche Scientifique

Overview

4-Aminoacetophenone-13C is a stable isotope-labeled compound that plays a significant role in various scientific research applications. Its isotopic labeling enables researchers to trace molecular interactions, study metabolic pathways, and understand reaction mechanisms in detail. This article explores the diverse applications of 4-Aminoacetophenone-13C across multiple fields, including chemistry, biology, medicine, and industry.

Chemistry

- Tracer Studies: 4-Aminoacetophenone-13C is used as a tracer in reaction mechanism studies. By incorporating the carbon-13 isotope, researchers can observe the steps and intermediates involved in chemical reactions.

- Synthesis of Heterocycles: The compound serves as a precursor for synthesizing various heterocycles, including triazoles and chalcones, which have significant biological activities.

Biology

- Metabolic Studies: In biological research, this compound is employed to trace the incorporation and transformation of molecules within metabolic pathways. It helps elucidate how compounds are metabolized in living organisms.

- Proteomics Research: The compound is utilized in proteomics to study protein interactions and dynamics through isotopic labeling techniques .

Medicine

- Pharmacokinetics: 4-Aminoacetophenone-13C is valuable in pharmacokinetic studies to track the distribution and metabolism of drugs within biological systems. This application aids in understanding drug behavior and efficacy.

- Cancer Research: Derivatives of this compound have shown potential as anticancer agents. For instance, compounds derived from 4-Aminoacetophenone have been studied for their ability to inhibit cancer cell lines .

Industry

- Material Development: In industrial applications, 4-Aminoacetophenone-13C is used in developing new materials where isotopic labeling helps understand the properties and behaviors of these compounds in various environments.

- Analytical Chemistry: The compound serves as a reagent for photometric determinations and other analytical techniques, enhancing the accuracy of chemical analyses .

Case Studies

- Metabolic Pathway Tracing : A study involving mice administered with 4-Aminoacetophenone-13C demonstrated its utility in tracing amino acid metabolism. The dynamic enrichment of metabolites was observed through stable isotope-resolved metabolomics (SIRM), providing insights into metabolic processes.

- Drug Distribution Studies : Research utilizing this compound has tracked drug distribution patterns in vivo, revealing critical information about pharmacokinetics and potential therapeutic outcomes .

- Cancer Cell Line Studies : Investigations into the effects of derivatives of 4-Aminoacetophenone on melanoma cell lines have shown promising results in inhibiting cancer cell proliferation, highlighting its potential as an anticancer agent .

Mécanisme D'action

Target of Action

4-Aminoacetophenone-13C is a biochemical used in proteomics research It’s known that the compound has two conformers (z and e arrangement of the co and nh2 groups) of 3’-aminoacetophenone and their 13c and 15n isotopologues .

Mode of Action

The interaction of 4-Aminoacetophenone-13C with its targets involves rotational spectroscopy . The spectra consist of μa and μb type lines that show a hyperfine structure due to both the nuclear quadrupole coupling of the 14N nucleus and the methyl internal rotation .

Biochemical Pathways

The compound is involved in internal motions leading to both vibrational modes and conformational complexity, which is related to the torsional degrees of freedom .

Result of Action

The molecular and cellular effects of 4-Aminoacetophenone-13C’s action involve the rotational spectra of the compound and its conformers . The Z form in 3’-aminoacetophenone is favored with respect to E, and the measured energy difference upper limit is about 5.5 (1) kJ mol −1 . Barriers to methyl internal rotation are V3 = 7.04 (2) and 6.530 (6) kJ mol −1 for 3’ (Z)- and 4’-aminoacetophenone, respectively .

Action Environment

The action of 4-Aminoacetophenone-13C is influenced by environmental factors such as temperature . The population of the compound’s conformers at equilibrium is dependent on the temperature and quantified by the Boltzmann distribution . Due to supersonic expansion cooling, no splitting related to amine inversion is observed .

Analyse Biochimique

Biochemical Properties

It is known that the compound has a melting point ranging from 96 to 100 degrees Celsius and exhibits limited solubility in water but good solubility in organic solvents like ethanol, acetone, and chloroform .

Molecular Mechanism

The rotational spectra of 4-Aminoacetophenone, and those of two conformers (Z and E arrangement of the CO and NH2 groups) of 3-Aminoacetophenone and their 13C and 15N isotopologues were investigated .

Metabolic Pathways

Stable isotope resolved metabolomics (SIRM) in mice orally gavaged with 13C-inulin (a tracer) observed dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoacetophenone-13C typically involves the introduction of the carbon-13 isotope into the acetophenone structure. One common method is the reaction of 4-nitroacetophenone with carbon-13 labeled reagents, followed by reduction to form the amino group. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of 4-Aminoacetophenone-13C may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes careful control of reaction conditions, purification steps, and quality assurance to ensure the isotopic labeling is consistent and accurate.

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminoacetophenone-13C undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles like halides or amines in the presence of a base.

Major Products

Oxidation: Nitroacetophenone or nitrosoacetophenone.

Reduction: 4-Amino-1-phenylethanol.

Substitution: Various substituted acetophenones depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminoacetophenone: The non-labeled version of the compound, used in similar applications but without the isotopic tracing capability.

3-Aminoacetophenone: A positional isomer with the amino group at the meta position, used in different chemical and biological studies.

4-Nitroacetophenone: An oxidized form of 4-Aminoacetophenone, used in various synthetic applications.

Uniqueness

4-Aminoacetophenone-13C is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it a valuable tool in studies where understanding the detailed behavior and interactions of the compound is crucial.

Activité Biologique

4-Aminoacetophenone-13C is a labeled derivative of 4-aminoacetophenone, which is a compound of interest due to its biological activity and potential applications in medicinal chemistry. This article explores the biological activity of 4-aminoacetophenone-13C, focusing on its synthesis, characterization, and various biological properties, including antibacterial, anticancer, and other pharmacological activities.

Synthesis and Characterization

The synthesis of 4-aminoacetophenone-13C typically involves the introduction of a carbon-13 isotope into the 4-aminoacetophenone structure. The process generally follows these steps:

- Starting Material : 4-Aminoacetophenone is used as the primary substrate.

- Isotope Labeling : Carbon-13 is introduced through various synthetic routes that may involve isotopic exchange or specific reactions that incorporate 13C-labeled reagents.

- Characterization Techniques :

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and isotopic labeling.

- Infrared Spectroscopy (IR) : To identify functional groups.

- Mass Spectrometry (MS) : To determine molecular weight and confirm isotopic composition.

Table 1: Characterization Data of 4-Aminoacetophenone-13C

| Characteristic | Value |

|---|---|

| Molecular Formula | C8H9NO (with 13C) |

| NMR Shift (δ) | 8.05, 8.12 (aromatic protons) |

| IR Absorption (cm⁻¹) | 1650 (C=O), 3416 (N-H) |

Antibacterial Activity

Research has demonstrated that derivatives of 4-aminoacetophenone exhibit significant antibacterial properties against various pathogens. Studies have focused on the efficacy of these compounds against Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antibacterial activity is often attributed to the disruption of bacterial cell walls and interference with metabolic pathways.

- Case Study : One study evaluated several derivatives against Staphylococcus aureus and Escherichia coli, finding that certain modifications to the amino group enhanced antibacterial potency.

Anticancer Activity

The anticancer potential of 4-aminoacetophenone derivatives has been investigated extensively:

- In Vitro Studies : Compounds derived from 4-aminoacetophenone have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.14 |

| Compound B | A549 | 0.10 |

| Compound C | HT-29 | 0.18 |

- Mechanism : The anticancer effects are often linked to apoptosis induction and cell cycle arrest mechanisms.

Other Pharmacological Activities

Beyond antibacterial and anticancer properties, derivatives of 4-aminoacetophenone have been explored for their anti-inflammatory and analgesic activities:

- Anti-inflammatory Studies : Some compounds have shown potential in reducing inflammation in animal models.

- Analgesic Effects : The analgesic properties have been attributed to central nervous system interactions.

Propriétés

IUPAC Name |

1-(4-aminophenyl)(113C)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,9H2,1H3/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRYKVSEZCQIHD-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.